![molecular formula C20H22IN5O B11091894 4-iodo-N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline](/img/structure/B11091894.png)
4-iodo-N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-IODO-N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE is a complex organic compound with the molecular formula C20H22IN5O and a molecular weight of 475.326 Da . This compound is characterized by the presence of an iodine atom, a methoxyphenyl group, a tetrazole ring, and a cyclohexyl group attached to an aniline moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of 4-IODO-N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Cyclohexyl Group Attachment: The cyclohexyl group can be introduced through a Grignard reaction, where a cyclohexylmagnesium bromide reacts with an appropriate electrophile.
Iodination: The final step involves the iodination of the aniline moiety using iodine and an oxidizing agent such as hydrogen peroxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-IODO-N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The iodine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as thiols, amines, or alkoxides, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions.
Applications De Recherche Scientifique
4-IODO-N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: It is used in the study of biological systems, including the investigation of enzyme interactions and receptor binding.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-IODO-N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-IODO-N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE can be compared with other similar compounds, such as:
4-Iodoaniline: A simpler compound with an iodine atom attached to an aniline moiety.
4-Iodo-N-[1-(4-methoxyphenyl)ethyl]aniline: A compound with a similar structure but different functional groups.
4-Iodo-N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline: A compound with a similar structure but different substituents.
The uniqueness of 4-IODO-N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C20H22IN5O |
|---|---|
Poids moléculaire |
475.3 g/mol |
Nom IUPAC |
4-iodo-N-[1-[1-(4-methoxyphenyl)tetrazol-5-yl]cyclohexyl]aniline |
InChI |
InChI=1S/C20H22IN5O/c1-27-18-11-9-17(10-12-18)26-19(23-24-25-26)20(13-3-2-4-14-20)22-16-7-5-15(21)6-8-16/h5-12,22H,2-4,13-14H2,1H3 |
Clé InChI |
VTJYBCMPAKIACT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCCC3)NC4=CC=C(C=C4)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-(3-chlorophenyl)-1-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11091819.png)
![1,5-Diethyl-3,7-bis-(4-methoxy-benzoyl)-3,7-diaza-bicyclo[3.3.1]nonan-9-one](/img/structure/B11091821.png)
![Methyl 2-chloro-5-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B11091822.png)
![1-[5-(4-bromophenyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B11091830.png)
![Ethyl 4-[({1-benzyl-5-oxo-3-[(thiophen-2-ylcarbonyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11091832.png)
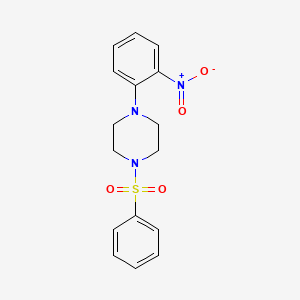
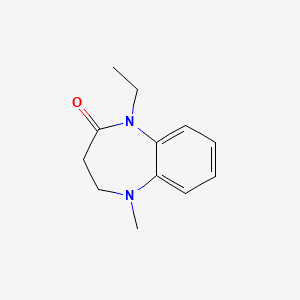
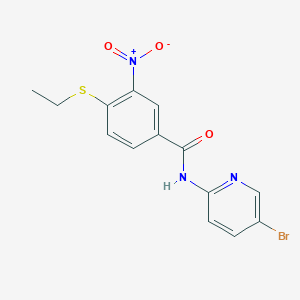
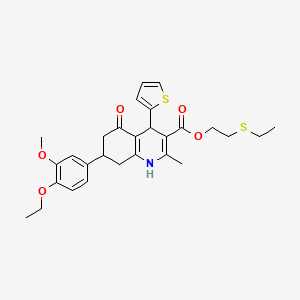
![3-benzyl-2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11091862.png)
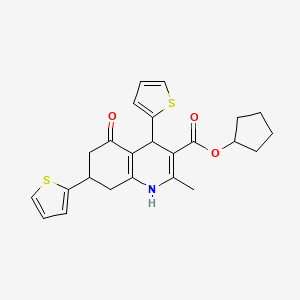
![N-Benzyl-1-(4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B11091879.png)
![N,N'-ethane-1,2-diylbis[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide]](/img/structure/B11091882.png)
![3-{2-(1,3-benzodioxol-5-yl)-4-hydroxy-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}propanoic acid](/img/structure/B11091887.png)
